(R)-(+)-Citronellal

描述

This compound has been reported in Aloysia citrodora, Citrus wilsonii, and other organisms with data available.

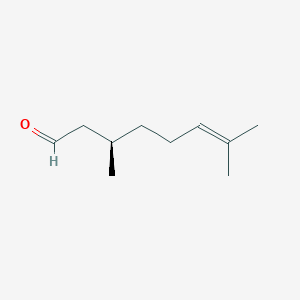

Structure

2D Structure

属性

IUPAC Name |

(3R)-3,7-dimethyloct-6-enal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O/c1-9(2)5-4-6-10(3)7-8-11/h5,8,10H,4,6-7H2,1-3H3/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEHNMFOYXAPHSD-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC=C(C)C)CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC=C(C)C)CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6044482 | |

| Record name | (3R)-3,7-Dimethyloct-6-enal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6044482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | (R)-Citronellal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035820 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

207.00 °C. @ 760.00 mm Hg | |

| Record name | (R)-Citronellal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035820 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

2385-77-5 | |

| Record name | (R)-Citronellal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2385-77-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Octenal, 3,7-dimethyl-, (3R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002385775 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Octenal, 3,7-dimethyl-, (3R)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (3R)-3,7-Dimethyloct-6-enal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6044482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-3,7-dimethyloct-6-enal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.450 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (R)-Citronellal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035820 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

< 25 °C | |

| Record name | (R)-Citronellal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035820 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

(R)-(+)-Citronellal basic chemical properties

An In-Depth Technical Guide to the Basic Chemical Properties of (R)-(+)-Citronellal

Introduction

This compound, a monoterpenoid aldehyde, is a chiral organic compound renowned for its characteristic strong, fresh lemon-like scent.[1][2][3] It is a principal component of citronella oil, which is extracted from various Cymbopogon species (lemongrass).[3][4] This naturally occurring aldehyde is not only a key ingredient in the fragrance and flavor industries but also serves as a valuable chiral building block in organic synthesis.[2] Its applications extend to its use as an insect repellent and for its potential antifungal properties.[2][3][4] This guide provides a comprehensive overview of the fundamental chemical properties of this compound, intended for researchers, scientists, and professionals in drug development.

Physicochemical Properties

This compound is a colorless to pale yellow liquid under standard conditions.[1][4][5] Its key physical and chemical properties are summarized in the tables below.

General and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₈O | [1][3][4][5] |

| Molecular Weight | 154.25 g/mol | [1][3][5] |

| Appearance | Colorless to pale yellow liquid | [1][4][5] |

| Odor | Strong lemon-like, citronella-rose | [1][5] |

| Density | 0.851 g/mL at 25 °C | |

| 0.853 g/cm³ at 20 °C | [5] | |

| 0.857 g/cm³ at 25 °C | [1] | |

| Boiling Point | 201 to 207 °C at 760 mmHg | [1][3][6] |

| 205 °C | [5] | |

| 79–80 °C at 7 mmHg | [7] | |

| Refractive Index | n20/D 1.448 | |

| ~1.451 at 20 °C | [1] | |

| Solubility | Slightly soluble in water. Soluble in organic solvents. | [4][5] |

Optical and Purity Data

| Property | Value | Source(s) |

| IUPAC Name | (3R)-3,7-dimethyloct-6-enal | [4] |

| CAS Number | 2385-77-5 | [2][4] |

| Chirality | (R) | [2] |

| Optical Rotation | [α]D25 +15.7° (neat) | [7] |

| Enantiomeric Excess (Natural) | Up to 88% for (R)-citronellal in Cymbopogon species. | [1] |

| Enantiomeric Excess (Synthetic) | > 95% ee achievable via specific synthetic routes. | [7] |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound exhibits characteristic signals corresponding to its aldehyde, olefinic, and aliphatic protons. Key expected chemical shifts include a distinctive peak for the aldehydic proton (CHO) around 9.7 ppm. Olefinic protons are typically observed in the region of 5.1 ppm. The various methyl and methylene (B1212753) protons appear as complex multiplets in the upfield region of the spectrum.[8]

Infrared (IR) Spectroscopy

The IR spectrum of citronellal (B1669106) is characterized by strong absorption bands indicative of its functional groups. A prominent peak corresponding to the C=O stretch of the aldehyde is typically observed around 1716 cm⁻¹. The C-H stretch of the aldehyde group may also be visible. Additionally, peaks corresponding to C-H sp³ stretching are expected around 2923 cm⁻¹.[8]

Experimental Protocols

Protocol 1: Determination of Purity and Enantiomeric Excess by Gas Chromatography (GC)

This protocol outlines a general method for assessing the chemical purity and enantiomeric excess of this compound.

Objective: To separate and quantify this compound from other components and to determine the ratio of its (R) and (S) enantiomers.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the citronellal sample in a suitable volatile solvent, such as hexane (B92381) or ethyl acetate. A typical concentration is 1 mg/mL.

-

Instrumentation: Utilize a gas chromatograph equipped with a Flame Ionization Detector (FID).

-

Chromatographic Column: For enantiomeric separation, a chiral capillary column is essential. A commonly used stationary phase is a cyclodextrin (B1172386) derivative, such as heptakis(2,3-di-O-acetyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin.[8]

-

GC Conditions:

-

Injector Temperature: 250 °C

-

Detector Temperature: 250 °C

-

Carrier Gas: Helium or Hydrogen, with a constant flow rate.

-

Oven Temperature Program: Start at an initial temperature (e.g., 60 °C), hold for a few minutes, then ramp the temperature at a controlled rate (e.g., 5 °C/min) to a final temperature (e.g., 200 °C). The exact program should be optimized to achieve baseline separation of the enantiomers.

-

-

Data Analysis:

-

Purity: The chemical purity is determined by calculating the peak area of citronellal as a percentage of the total area of all peaks in the chromatogram.

-

Enantiomeric Excess (ee): The ee is calculated from the peak areas of the (R) and (S) enantiomers using the formula: ee (%) = [|Area(R) - Area(S)| / (Area(R) + Area(S))] * 100

-

Protocol 2: Synthesis of this compound from Geraniol (B1671447) via Bienzymatic Cascade

This protocol describes an enzymatic approach to produce this compound with high enantioselectivity.[9][10]

Objective: To synthesize this compound from the achiral precursor geraniol.

Methodology:

-

Reaction Setup: The reaction is typically performed in a buffered aqueous solution (e.g., potassium phosphate (B84403) buffer) at a controlled pH and temperature.

-

Step 1: Oxidation of Geraniol:

-

An alcohol oxidase, such as a copper radical alcohol oxidase (e.g., CgrAlcOx), is used to catalyze the oxidation of geraniol to geranial (a mixture of E/Z isomers of citral).[9]

-

This step requires molecular oxygen as the oxidant. The reaction mixture is stirred in the presence of air or under an oxygen atmosphere.

-

-

Step 2: Asymmetric Reduction of Geranial:

-

An ene-reductase, specifically an Old Yellow Enzyme (e.g., OYE2), is introduced to the reaction mixture.[9][10]

-

This enzyme, in the presence of a cofactor such as NADPH (which can be regenerated in situ using a glucose/glucose dehydrogenase system), catalyzes the stereoselective reduction of the α,β-unsaturated double bond in geranial to yield this compound.

-

-

Workup and Purification:

-

Upon reaction completion (monitored by GC), the product is extracted from the aqueous phase using an organic solvent like ethyl acetate.[9]

-

The organic layers are combined, dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

-

Further purification can be achieved by distillation under reduced pressure.[7]

-

Visualizations

Caption: Workflow for the synthesis and characterization of this compound.

Caption: Key synthetic relationships of this compound.

Safety and Handling

This compound is a combustible liquid and requires careful handling.[11][12] It can cause skin and serious eye irritation, and may cause an allergic skin reaction.[11][12][13][14]

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields or a face shield, and a lab coat.[11][13][14]

-

Handling: Handle in a well-ventilated area. Avoid inhalation of vapor or mist.[11][13] Keep away from heat, sparks, open flames, and other ignition sources.[11][13]

-

First Aid:

-

Skin Contact: Wash off with soap and plenty of water. If irritation or a rash occurs, seek medical attention.[12][13]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult a physician.[11][13]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and consult a physician.[13]

-

-

Storage: Store in a cool, dry, and well-ventilated place in tightly sealed containers.[6] The product is stable under recommended storage conditions.[5][13]

References

- 1. grokipedia.com [grokipedia.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Citronellal - Wikipedia [en.wikipedia.org]

- 4. CAS 2385-77-5: (R)-Citronellal | CymitQuimica [cymitquimica.com]

- 5. Citronellal | C10H18O | CID 7794 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. BreezeIPL | Products :: Citronellal [breezeipl.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Enantioselective synthesis of (R)-citronellal from geraniol with an immobilised copper alcohol oxidase and ene reductase - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

- 11. download.basf.com [download.basf.com]

- 12. vigon.com [vigon.com]

- 13. cdhfinechemical.com [cdhfinechemical.com]

- 14. camdengrey.com [camdengrey.com]

Spectroscopic Profile of (R)-(+)-Citronellal: A Technical Guide

This guide provides an in-depth overview of the nuclear magnetic resonance (NMR) spectroscopic data for (R)-(+)-Citronellal. It is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry, offering a centralized resource for spectroscopic information and experimental methodologies.

Nuclear Magnetic Resonance (NMR) Data

The following tables summarize the ¹H and ¹³C NMR spectroscopic data for this compound, acquired in deuterated chloroform (B151607) (CDCl₃).

Table 1: ¹H NMR Spectroscopic Data for this compound in CDCl₃

| Atom Number | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| 1 | 9.76 | t | 2.5 | 1H |

| 2 | 2.42-2.35 | m | 1H | |

| 2' | 2.22-2.15 | m | 1H | |

| 3 | 2.08-1.98 | m | 1H | |

| 4 | 1.45-1.35 | m | 1H | |

| 4' | 1.28-1.18 | m | 1H | |

| 5 | 5.08 | t | 7.2 | 1H |

| 7 | 1.68 | s | 3H | |

| 8 | 1.60 | s | 3H | |

| 9 | 1.03 | d | 6.9 | 3H |

| 10 | 1.75-1.65 | m | 1H |

Atom numbering corresponds to the structure in Figure 2.

Table 2: ¹³C NMR Spectroscopic Data for this compound in CDCl₃

| Atom Number | Chemical Shift (δ, ppm) |

| 1 | 203.3 |

| 2 | 51.2 |

| 3 | 28.1 |

| 4 | 36.9 |

| 5 | 124.0 |

| 6 | 131.8 |

| 7 | 25.7 |

| 8 | 17.6 |

| 9 | 19.9 |

| 10 | 31.8 |

Atom numbering corresponds to the structure in Figure 2.

Experimental Protocols

The following section details the methodology for acquiring high-quality NMR spectra of this compound.

Sample Preparation

-

Sample Weighing: Accurately weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.

-

Solvent Selection: Use deuterated chloroform (CDCl₃) as the solvent. Ensure the solvent is of high purity to avoid extraneous signals.

-

Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of CDCl₃ in a clean, dry vial.

-

Homogenization: Gently vortex or sonicate the vial to ensure the sample is completely dissolved and the solution is homogeneous.

-

Transfer: Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube. Avoid introducing any solid particles.

-

Filtering (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

-

Capping: Securely cap the NMR tube to prevent solvent evaporation.

NMR Data Acquisition

-

Spectrometer: The spectra are typically acquired on a 400 MHz or 500 MHz NMR spectrometer.

-

Locking and Shimming: Insert the sample into the spectrometer. The instrument's field frequency is locked onto the deuterium (B1214612) signal of the CDCl₃. The magnetic field homogeneity is then optimized by shimming to obtain sharp, symmetrical peaks.

-

¹H NMR Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is used.

-

Number of Scans (NS): Typically 16 to 64 scans are sufficient for a good signal-to-noise ratio.

-

Relaxation Delay (D1): A relaxation delay of 1-2 seconds is generally used.

-

Acquisition Time (AQ): An acquisition time of 3-4 seconds is typical.

-

Spectral Width (SW): A spectral width of approximately 12-16 ppm is appropriate.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments) is used to simplify the spectrum to singlets for each carbon.

-

Number of Scans (NS): A larger number of scans (e.g., 1024 or more) is required due to the lower natural abundance of ¹³C.

-

Relaxation Delay (D1): A relaxation delay of 2 seconds is common.

-

Acquisition Time (AQ): An acquisition time of 1-2 seconds is typical.

-

Spectral Width (SW): A spectral width of approximately 220-240 ppm is used to cover the entire range of carbon chemical shifts.

-

-

Data Processing: The acquired Free Induction Decay (FID) is processed using a Fourier transform. Phase and baseline corrections are applied to the resulting spectrum. Chemical shifts are referenced to the residual solvent peak of CDCl₃ (δ = 7.26 ppm for ¹H NMR and δ = 77.16 ppm for ¹³C NMR).

Visualizations

The following diagrams illustrate the experimental workflow for NMR analysis and the molecular structure of this compound.

Caption: Figure 1. Experimental Workflow for NMR Analysis.

Caption: Figure 2. Structure of this compound.

(R)-(+)-Citronellal physical properties boiling point density

An In-depth Technical Guide to the Physical Properties of (R)-(+)-Citronellal

This guide provides a comprehensive overview of the key physical properties of this compound, specifically its boiling point and density. It is intended for researchers, scientists, and professionals in the field of drug development who require precise and reliable data for their work. This document includes tabulated quantitative data, detailed experimental protocols for property determination, and a workflow visualization.

Core Physical Properties of this compound

This compound is a naturally occurring monoterpenoid aldehyde found in the essential oils of plants like citronella grass, lemon-scented gum, and citrus species.[1][2] It is a colorless to pale yellow liquid with a characteristic strong lemon-like odor.[2][3] As a chiral molecule, it is a valuable building block in organic synthesis.[4]

Quantitative Data Summary

The boiling point and density of this compound have been reported across various sources. The following table summarizes these values, providing a range for practical laboratory applications.

| Physical Property | Reported Value | Conditions |

| Boiling Point | 201–207 °C | At 760 mmHg (Atmospheric Pressure)[5][6][7] |

| 205 °C | Not specified[5] | |

| 207 °C | Lit. value[4] | |

| 208.4 °C | At 760 mmHg[3] | |

| Density | 0.851 g/mL | At 25 °C[4] |

| 0.853 g/cm³ | At 20 °C[5] | |

| 0.835 g/cm³ | Not specified[3] | |

| 0.850–0.860 g/cm³ | At 20 °C[7] | |

| 0.855 g/cm³ | Not specified[6] |

Experimental Protocols

Accurate determination of physical properties is critical for substance identification and quality control. The methodologies outlined below are standard procedures for measuring the boiling point and density of liquid organic compounds like this compound.

Determination of Boiling Point (Capillary Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[8] A common and efficient laboratory technique for its determination is the capillary method.[9]

Apparatus:

-

Small test tube or fusion tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating apparatus (e.g., aluminum block, Thiele tube, or oil bath)

-

Heat source (e.g., hot plate or Bunsen burner)

Procedure:

-

Sample Preparation: A small amount (a few milliliters) of this compound is placed into the fusion tube.[8][10]

-

Capillary Insertion: A capillary tube, which has been sealed at one end, is placed into the fusion tube with the open end submerged in the liquid and the sealed end pointing upwards.[8][10]

-

Apparatus Assembly: The fusion tube is attached to a thermometer, ensuring the bulb of the thermometer is level with the sample. The entire assembly is then placed in the heating apparatus.[8]

-

Heating: The apparatus is heated slowly and uniformly.[8] As the temperature rises, air trapped in the capillary tube will expand and exit, causing bubbles to emerge from the open end.[9]

-

Observation and Measurement: The heating continues until a rapid and continuous stream of bubbles emerges from the capillary tube.[8] The heat is then removed, and the apparatus is allowed to cool slowly.

-

Boiling Point Determination: The boiling point is the temperature recorded at the exact moment the stream of bubbles ceases and the liquid begins to enter the capillary tube.[9] This indicates that the vapor pressure of the sample is equal to the atmospheric pressure.

Determination of Density

Density is an intrinsic physical property defined as the mass of a substance per unit volume (ρ = m/V).[11] For a liquid like this compound, this can be determined with high precision using standard laboratory equipment.

Apparatus:

-

Electronic balance (accurate to at least 0.001 g)

-

Graduated cylinder or pycnometer (volumetric flask)

-

Thermometer

Procedure:

-

Measure Mass of Empty Container: The mass of a clean, dry graduated cylinder or pycnometer is measured using an electronic balance.[12]

-

Measure Volume of Liquid: A specific volume of this compound is carefully added to the graduated cylinder. The volume should be read from the bottom of the meniscus.[12]

-

Measure Combined Mass: The mass of the graduated cylinder containing the liquid is measured.[12]

-

Calculate Mass of Liquid: The mass of the empty cylinder is subtracted from the combined mass to determine the mass of the this compound sample.[12]

-

Record Temperature: The temperature of the liquid is recorded, as density is temperature-dependent.[12]

-

Calculate Density: The mass of the liquid is divided by its volume to calculate the density.[13] For higher accuracy, the procedure can be repeated multiple times and the average value taken.[12]

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the capillary method for determining the boiling point of a liquid compound.

Caption: Workflow for Boiling Point Determination.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. CAS 2385-77-5: (R)-Citronellal | CymitQuimica [cymitquimica.com]

- 3. This compound|lookchem [lookchem.com]

- 4. This compound technical grade, 90 2385-77-5 [sigmaaldrich.com]

- 5. Citronellal | C10H18O | CID 7794 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Citronellal - Wikipedia [en.wikipedia.org]

- 7. grokipedia.com [grokipedia.com]

- 8. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 9. jove.com [jove.com]

- 10. byjus.com [byjus.com]

- 11. weissman.baruch.cuny.edu [weissman.baruch.cuny.edu]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. homesciencetools.com [homesciencetools.com]

The Biological Activity of (R)-(+)-Citronellal: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-(+)-Citronellal is a naturally occurring monoterpenoid aldehyde and a principal component of essential oils from various plants, including those of the Cymbopogon genus (e.g., citronella grass)[1]. This chiral molecule, along with its (S)-(-) enantiomer, has garnered significant interest in the scientific community due to its diverse range of biological activities. These activities, which include antimicrobial, insecticidal, and anti-inflammatory properties, are often stereospecific, with one enantiomer exhibiting greater potency than the other. This technical guide provides a comprehensive overview of the biological activities of this compound, with a focus on its enantiomeric differences. It includes quantitative data, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows to support further research and development.

Antimicrobial Activity

Both enantiomers of citronellal (B1669106) have demonstrated notable antimicrobial properties, particularly against fungal pathogens. The activity is often enantioselective, with the (S)-(-) isomer showing greater potency in some cases.

Quantitative Antimicrobial Data

The minimum inhibitory concentration (MIC) is a key quantitative measure of an antimicrobial agent's efficacy. The following table summarizes the comparative MIC values of this compound and (S)-(-)-citronellal against the fungal pathogen Candida albicans.

| Compound | Organism | MIC (µg/mL) | Reference |

| This compound | Candida albicans (voriconazole-resistant) | 256 | [2] |

| (S)-(-)-Citronellal | Candida albicans (voriconazole-resistant) | 32 | [2] |

Experimental Protocol: Broth Microdilution Assay for Antifungal Susceptibility

The following protocol is a standard method for determining the MIC of antifungal agents.

Objective: To determine the minimum inhibitory concentration (MIC) of (R)-(+)- and (S)-(-)-citronellal against Candida albicans.

Materials:

-

This compound and (S)-(-)-Citronellal

-

Candida albicans strain (e.g., ATCC 10231)

-

RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Incubator (35°C)

-

Dimethyl sulfoxide (B87167) (DMSO)

Procedure:

-

Inoculum Preparation: Culture C. albicans on Sabouraud dextrose agar (B569324) at 35°C for 24 hours. Suspend colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted in RPMI-1640 medium to a final concentration of approximately 0.5-2.5 x 10³ CFU/mL.

-

Compound Preparation: Prepare stock solutions of each citronellal enantiomer in DMSO. A serial two-fold dilution series is then prepared in RPMI-1640 medium in the 96-well plates to achieve a range of final concentrations (e.g., 512 µg/mL to 1 µg/mL).

-

Inoculation: Add 100 µL of the prepared fungal inoculum to each well containing 100 µL of the diluted citronellal enantiomers.

-

Controls: Include a positive control (fungal inoculum without any test compound) and a negative control (medium only).

-

Incubation: Incubate the plates at 35°C for 24-48 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of visible fungal growth compared to the positive control. This can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 530 nm).

Mechanism of Antifungal Action

The antifungal activity of citronellal enantiomers is primarily attributed to their ability to disrupt the fungal cell membrane and inhibit ergosterol (B1671047) biosynthesis. Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells.

Studies have shown that the presence of exogenous ergosterol can increase the MIC of citronellal enantiomers, suggesting a direct or indirect interaction with ergosterol or its biosynthetic pathway[2]. The proposed mechanism involves the inhibition of key enzymes in the ergosterol biosynthesis pathway, such as 1,3-β-glucan synthase and lanosterol (B1674476) 14α-demethylase[2]. This disruption leads to increased membrane permeability, leakage of intracellular components, and ultimately, fungal cell death.

Figure 1: Proposed antifungal mechanism of this compound.

Insecticidal Activity

This compound exhibits significant insecticidal and insect-repellent properties. The efficacy can vary between enantiomers and is dependent on the insect species and the method of application.

Quantitative Insecticidal Data

The lethal dose (LD50) is a common metric for quantifying the toxicity of a substance to an organism. The following table presents available data on the insecticidal activity of citronellal enantiomers.

| Compound | Organism | Assay Type | LD50 | Reference |

| (+)-Citronellal | Blattella germanica (German cockroach) | Contact | 0.38 mg/cm² | [3] |

| (-)-Citronellal | Blattella germanica (German cockroach) | Contact | Less effective than (+)-isomer | [3] |

| Citronella Oil | Aedes aegypti (larvae) | Larvicidal | LC50: 111.84 µg/mL | [4][5] |

Experimental Protocol: Contact Toxicity Bioassay

This protocol outlines a method for assessing the contact toxicity of citronellal enantiomers against insects like the German cockroach.

Objective: To determine the LD50 of (R)-(+)- and (S)-(-)-citronellal against Blattella germanica.

Materials:

-

This compound and (S)-(-)-Citronellal

-

Acetone (B3395972) (as a solvent)

-

Microsyringe or microapplicator

-

Adult male German cockroaches (Blattella germanica) of a uniform age and weight

-

Ventilated holding containers with food and water

-

Fume hood

Procedure:

-

Insect Rearing: Rear cockroaches in a controlled environment (e.g., 27±1°C, 60±5% relative humidity, 12:12 h light:dark cycle) with ad libitum access to food and water.

-

Dose Preparation: Prepare a series of dilutions of each citronellal enantiomer in acetone.

-

Topical Application: Under a fume hood, apply a small, precise volume (e.g., 1 µL) of the test solution to the dorsal thorax of each cockroach using a microsyringe. A control group should be treated with acetone only.

-

Observation: Place the treated insects in clean, ventilated containers with access to food and water.

-

Mortality Assessment: Record mortality at set time intervals (e.g., 24, 48, and 72 hours) post-treatment. An insect is considered dead if it is unable to right itself when prodded.

-

Data Analysis: Use probit analysis to calculate the LD50 value, which is the dose required to kill 50% of the test population.

Mechanism of Insecticidal Action

The insecticidal and repellent effects of citronellal are mediated through its interaction with the insect's olfactory system. This compound can act as an agonist for specific olfactory receptors (ORs) in insects. The activation of these receptors can trigger aversive behaviors, leading to repellency.

Furthermore, citronellal has been shown to directly potentiate the Transient Receptor Potential Ankyrin 1 (TRPA1) channel in Drosophila melanogaster[6]. The TRPA1 channel is a non-selective cation channel involved in nociception and chemosensation. The activation of TRPA1 in gustatory neurons can lead to feeding suppression.

Figure 2: Experimental workflow for contact toxicity bioassay.

Anti-inflammatory Activity

Citronellal has demonstrated anti-inflammatory properties, although direct comparative studies on its enantiomers are limited. The activity is believed to be mediated through the modulation of key inflammatory pathways.

Quantitative Anti-inflammatory Data

| Compound | Assay | Effect | Reference |

| Citronellol (B86348) | LPS-induced NO production in RAW 264.7 macrophages | Inhibition | [4] |

| Citronellol | LPS-induced COX-2 expression in RAW 264.7 macrophages | Inhibition | [4] |

| Citronellal (racemic) | Carrageenan-induced paw edema in rats | Reduction of edema |

Experimental Protocol: Nitric Oxide Inhibition Assay in Macrophages

This protocol describes a common in vitro method to assess the anti-inflammatory activity of compounds by measuring their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Objective: To evaluate the inhibitory effect of (R)-(+)- and (S)-(-)-citronellal on NO production in RAW 264.7 macrophages.

Materials:

-

This compound and (S)-(-)-Citronellal

-

RAW 264.7 murine macrophage cell line

-

Dulbecco's Modified Eagle's Medium (DMEM) with 10% fetal bovine serum (FBS)

-

Lipopolysaccharide (LPS) from E. coli

-

Griess reagent (for nitrite (B80452) determination)

-

96-well cell culture plates

-

CO2 incubator (37°C, 5% CO2)

Procedure:

-

Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS in a CO2 incubator.

-

Cell Seeding: Seed the cells into 96-well plates at a density of approximately 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with various concentrations of each citronellal enantiomer for 1-2 hours.

-

Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production. A control group should be treated with LPS only.

-

Incubation: Incubate the plates for 24 hours.

-

Nitrite Measurement: Collect the cell culture supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent. The absorbance is measured at 540 nm.

-

Data Analysis: Calculate the percentage of NO inhibition for each concentration of the test compounds compared to the LPS-only control. The IC50 value (the concentration that inhibits 50% of NO production) can then be determined.

Mechanism of Anti-inflammatory Action

The anti-inflammatory effects of citronellal and related monoterpenes are linked to the downregulation of pro-inflammatory mediators. This is primarily achieved through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.

NF-κB is a key transcription factor that regulates the expression of genes involved in inflammation, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). By inhibiting the activation of NF-κB, citronellal can reduce the production of NO and prostaglandins, which are key mediators of inflammation.

Figure 3: Anti-inflammatory signaling pathway of this compound.

Conclusion

This compound and its enantiomer exhibit a wide array of biological activities that are of significant interest for the development of new pharmaceuticals, agrochemicals, and other commercial products. The stereochemistry of citronellal plays a crucial role in its biological function, with notable differences in potency observed between the (R)-(+) and (S)-(-) enantiomers in various assays. This technical guide has provided a detailed overview of the antimicrobial, insecticidal, and anti-inflammatory properties of this compound, including quantitative data, experimental protocols, and mechanistic insights. Further research is warranted to fully elucidate the enantioselective mechanisms of action and to explore the full therapeutic and commercial potential of these fascinating natural compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Inhibitory effects of citronellol and geraniol on nitric oxide and prostaglandin E₂production in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Citronellol Induces Apoptosis via Differential Regulation of Caspase-3, NF-κB, and JAK2 Signaling Pathways in Glioblastoma Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Mosquito Repellent Citronellal Directly Potentiates Drosophila TRPA1, Facilitating Feeding Suppression - PMC [pmc.ncbi.nlm.nih.gov]

The Fungicidal Action of (R)-(+)-Citronellal: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-(+)-Citronellal, a monoterpenoid aldehyde found in the essential oils of Cymbopogon species, has demonstrated significant antifungal activity against a broad spectrum of pathogenic and spoilage fungi. This technical guide provides an in-depth analysis of the current understanding of its mechanism of action. The primary fungicidal effect of this compound is attributed to the disruption of fungal cell membrane integrity through the inhibition of ergosterol (B1671047) biosynthesis. This is further potentiated by the induction of oxidative stress, inhibition of key virulence factors, and modulation of gene expression. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the elucidated pathways to serve as a comprehensive resource for researchers in mycology and antifungal drug development.

Core Mechanism of Action: Disruption of Fungal Cell Membrane

The principal antifungal activity of this compound is centered on the compromise of the fungal cell membrane, a critical structure for maintaining cellular integrity and function. This disruption is primarily achieved through the targeted inhibition of the ergosterol biosynthesis pathway.[1][2][3][4] Ergosterol is the major sterol component of fungal cell membranes, analogous to cholesterol in mammalian cells, and is essential for regulating membrane fluidity, permeability, and the function of membrane-bound enzymes.[1]

This compound interferes with membrane homeostasis by several means:

-

Reduction of Ergosterol Levels: Treatment with this compound leads to a significant decrease in the total ergosterol content within the fungal cell membrane.[1][2]

-

Accumulation of Lanosterol (B1674476): Concurrently with ergosterol depletion, a massive accumulation of lanosterol, a precursor in the ergosterol biosynthesis pathway, is observed.[1][4]

-

Increased Membrane Permeability: The altered sterol composition results in increased membrane fluidity and permeability, leading to the leakage of intracellular components and ultimately, cell death.[5]

-

Diminished Proton Extrusion: this compound has been shown to diminish glucose-induced H+ extrusion, further indicating a disruption of plasma membrane function.[1][2][6]

Molecular docking studies have suggested that this compound may directly interact with key enzymes in the ergosterol biosynthesis pathway, such as lanosterol 14α-demethylase (encoded by the ERG11 gene), and also with 1,3-β-glucan synthase, which is involved in cell wall biosynthesis.[7][8]

Downregulation of Ergosterol Biosynthesis Genes (ERG Genes)

The inhibition of ergosterol biosynthesis by this compound is correlated with the downregulation of genes involved in this pathway. In Penicillium digitatum, treatment with citronellal (B1669106) has been shown to decrease the expression levels of several ERG genes, with a particularly significant impact on ERG3.[4] This targeted gene expression modulation is a key aspect of its mechanism, leading to the observed accumulation of ergosterol precursors and the subsequent disruption of the cell membrane.[4]

Secondary Mechanisms of Action

Beyond its primary effects on the cell membrane, this compound elicits its antifungal action through several other mechanisms.

Induction of Oxidative and Genotoxic Stress

This compound has been shown to induce the production of reactive oxygen species (ROS) in fungal cells.[2][9] This increase in ROS leads to a state of oxidative stress, causing damage to cellular components including lipids, proteins, and DNA. The resulting genotoxic stress can contribute to mitochondrial dysfunction and ultimately trigger programmed cell death pathways or necrosis.[2][9]

Inhibition of Virulence Factors

In pathogenic fungi such as Candida albicans, this compound has been demonstrated to inhibit key virulence attributes. This includes the suppression of the yeast-to-hyphal transition, a critical step in tissue invasion and biofilm formation.[2] Furthermore, it reduces the adherence of fungal cells to both polystyrene surfaces and human oral epithelial cells, thereby limiting their ability to colonize and establish infections.[2]

Inhibition of Spore Germination and Mycelial Growth

This compound effectively inhibits the germination of fungal spores and the subsequent elongation of germ tubes, which are crucial early stages of fungal development and infection.[10][11][12][13] This inhibitory action on mycelial growth has been observed across a range of fungal species.[1][6][11]

Quantitative Antifungal Activity

The antifungal efficacy of this compound has been quantified against various fungal species using standardized susceptibility testing methods. The Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) are key parameters for evaluating its potency.

| Fungal Species | MIC (µg/mL) | MFC (µg/mL) | Reference |

| Penicillium digitatum | 1360 | 2720 | [1][4] |

| Candida albicans | 1000 | - | [2] |

| Candida albicans (clinical isolates) | 16 | 32 | [14] |

| Candida albicans (voriconazole-resistant) | 256 (R-isomer) | - | [7][8] |

| Candida albicans (voriconazole-resistant) | 32 (S-isomer) | - | [7][8] |

| Candida tropicalis | 16 | 32 | [15] |

| Trichophyton rubrum | 4 - 512 | 4 - 512 | [16] |

Note: Variations in MIC/MFC values can be attributed to differences in fungal strains, testing methodologies, and the specific enantiomeric form of citronellal used.

Experimental Protocols

This section outlines the general methodologies employed in the cited research to elucidate the mechanism of action of this compound.

Determination of MIC and MFC

The antifungal susceptibility of fungal strains to this compound is commonly determined using the broth microdilution method.[2][14][17]

-

Preparation of Inoculum: Fungal cultures are grown on an appropriate medium, and a standardized inoculum suspension is prepared to a specific cell density (e.g., 1-5 x 10^5 CFU/mL).[14]

-

Serial Dilution: this compound is serially diluted in a suitable broth medium (e.g., RPMI-1640) in 96-well microtiter plates.[14][17]

-

Inoculation and Incubation: The standardized fungal inoculum is added to each well, and the plates are incubated at an appropriate temperature (e.g., 35 ± 2°C) for 24-48 hours.[14]

-

MIC Determination: The MIC is defined as the lowest concentration of this compound that causes a visible inhibition of fungal growth.[7][14]

-

MFC Determination: To determine the MFC, an aliquot from the wells showing no visible growth is subcultured onto an agar (B569324) medium. The MFC is the lowest concentration that results in no fungal growth on the agar plate.[14][17]

Ergosterol Quantification Assay

The effect of this compound on ergosterol biosynthesis can be assessed by quantifying the total cellular ergosterol content.[2]

-

Fungal Culture: Fungal cells are cultured in the presence and absence of sub-inhibitory concentrations of this compound.

-

Cell Harvesting and Saponification: Cells are harvested, and the cell pellet is treated with alcoholic potassium hydroxide (B78521) to saponify the cellular lipids.

-

Sterol Extraction: Non-saponifiable lipids, including ergosterol, are extracted using a non-polar solvent like n-heptane.

-

Spectrophotometric Analysis: The extracted sterols are analyzed spectrophotometrically. The characteristic four-peaked absorbance spectrum of ergosterol between 230 and 300 nm is used for quantification.

Gene Expression Analysis by RT-qPCR

The impact of this compound on the expression of ERG genes can be determined using Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR).

-

RNA Extraction: Fungal cells are treated with this compound, and total RNA is extracted using a suitable method.

-

cDNA Synthesis: The extracted RNA is reverse transcribed into complementary DNA (cDNA).

-

qPCR: The cDNA is used as a template for qPCR with primers specific for the target ERG genes and a reference housekeeping gene.

-

Relative Quantification: The relative expression of the target genes is calculated using a method such as the 2-ΔΔCT method.[1]

Conclusion

This compound exhibits a multifaceted mechanism of antifungal action, with the disruption of cell membrane integrity via inhibition of ergosterol biosynthesis as its primary mode of attack. This is complemented by the induction of oxidative stress and the inhibition of crucial virulence factors. The quantitative data underscores its potential as a potent antifungal agent. The detailed experimental protocols provided herein offer a framework for further investigation and development of this compound as a novel antifungal therapeutic or preservative. Further research is warranted to explore its in vivo efficacy and safety, as well as potential synergistic interactions with existing antifungal drugs.

References

- 1. Citronellal Exerts Its Antifungal Activity by Targeting Ergosterol Biosynthesis in Penicillium digitatum - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Citronellal-induced disruption of membrane homeostasis in Candida albicans and attenuation of its virulence attributes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. caringsunshine.com [caringsunshine.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. scielo.br [scielo.br]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Plasma membrane damage contributes to antifungal activity of citronellal against Penicillium digitatum - PMC [pmc.ncbi.nlm.nih.gov]

- 12. biorxiv.org [biorxiv.org]

- 13. (Open Access) Growth-inhibiting activity of citronella essential oil to multiple fungal plant pathogens (2019) | Balendres Mao | 6 Citations [scispace.com]

- 14. researchgate.net [researchgate.net]

- 15. jocpr.com [jocpr.com]

- 16. Antifungal activity of citronellal against Trichophyton rubrum and its predictive mechanism of action by CYP51 inhibition through molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Antifungal Activity of the Essential Oil of Echinops kebericho Mesfin: An In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Enduring Legacy of (R)-(+)-Citronellal: A Technical Guide

An in-depth exploration of the history, isolation, characterization, and synthesis of a pivotal chiral monoterpenoid.

Introduction

(R)-(+)-Citronellal, a naturally occurring acyclic monoterpenoid aldehyde, holds a significant position in the realm of organic chemistry, particularly in the fragrance, flavor, and pharmaceutical industries. Its characteristic fresh, lemony scent has made it a staple in perfumery and cosmetics for over a century. Beyond its aromatic properties, this compound is a crucial chiral building block, most notably for the industrial synthesis of (-)-menthol, a compound with a global demand of thousands of tons annually. This technical guide provides a comprehensive overview of the discovery, history, and key scientific milestones associated with this compound, catering to researchers, scientists, and professionals in drug development.

Historical Perspective: From Essential Oil Component to Chiral Intermediate

The story of this compound is intrinsically linked to the broader history of terpene chemistry, which began to flourish in the late 19th and early 20th centuries. While the use of essential oils from plants like citronella grass (Cymbopogon winterianus) dates back centuries for its aromatic and insect-repellent properties, the isolation and characterization of its chemical constituents were pioneering achievements of early organic chemists.

The initial isolation of citronellal (B1669106) from citronella oil is credited to the American chemist Francis Dodge in 1889. This discovery was part of a broader movement in natural product chemistry to understand the composition of essential oils. Shortly after its isolation, the structural elucidation of citronellal was undertaken by the renowned German chemists F.W. Semmler and F. Tiemann around 1893. Their work was instrumental in establishing the acyclic monoterpenoid structure of citronellal, contributing significantly to the foundational principles of terpene chemistry.

The true industrial significance of this compound emerged with the development of processes for the synthesis of (-)-menthol. The realization that the stereochemistry of this compound could be harnessed to produce the desired enantiomer of menthol (B31143) revolutionized the production of this widely used cooling agent. This demand spurred extensive research into both efficient isolation methods from natural sources and the development of stereoselective synthetic routes.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and spectral properties of this compound is fundamental for its identification, purification, and application. The following tables summarize key quantitative data for this compound.

Table 1: Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₀H₁₈O |

| Molecular Weight | 154.25 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Odor | Strong, fresh, lemony-green |

| Boiling Point | 207 °C (at 760 mmHg) |

| 79-80 °C (at 7 mmHg) | |

| Density | 0.851 g/mL at 25 °C |

| Refractive Index (n²⁰/D) | 1.448 |

| Specific Rotation ([α]²⁵/D) | +15.7° (neat) |

| +16.5° (neat, for optically pure) |

Table 2: ¹H-NMR Spectroscopic Data of this compound (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| 9.76 | t | 1.9 | H-1 (Aldehyde) |

| 5.09 | t | 7.1 | H-6 |

| 2.47 - 2.30 | m | H-2a | |

| 2.25 - 2.15 | m | H-2b | |

| 2.10 - 1.95 | m | H-4a, H-5a | |

| 1.70 | s | H-9 (CH₃) | |

| 1.62 | s | H-8 (CH₃) | |

| 1.45 - 1.15 | m | H-3, H-4b, H-5b | |

| 1.00 | d | 6.8 | H-10 (CH₃) |

Table 3: ¹³C-NMR Spectroscopic Data of this compound (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Carbon Assignment |

| 202.8 | C-1 (Aldehyde) |

| 131.6 | C-7 |

| 124.2 | C-6 |

| 51.5 | C-2 |

| 34.0 | C-4 |

| 29.8 | C-3 |

| 25.7 | C-8 |

| 25.4 | C-5 |

| 19.8 | C-10 |

| 17.6 | C-9 |

Table 4: Infrared (IR) Spectroscopic Data of this compound

| Wavenumber (cm⁻¹) | Assignment |

| 2965 | C-H stretch (alkane) |

| 2925 | C-H stretch (alkane) |

| 2715 | C-H stretch (aldehyde) |

| 1725 | C=O stretch (aldehyde) |

| 1450 | C-H bend (alkane) |

| 1375 | C-H bend (alkane) |

Table 5: Mass Spectrometry (MS) Fragmentation Data of this compound

| m/z | Relative Intensity | Possible Fragment |

| 154 | Low | [M]⁺ |

| 139 | Moderate | [M - CH₃]⁺ |

| 121 | Moderate | [M - CH₃ - H₂O]⁺ |

| 95 | High | [C₇H₁₁]⁺ |

| 81 | High | [C₆H₉]⁺ |

| 69 | High | [C₅H₉]⁺ |

| 41 | Base Peak | [C₃H₅]⁺ |

Experimental Protocols

Isolation of this compound from Cymbopogon winterianus Oil by Vacuum Fractional Distillation

This protocol describes a typical laboratory-scale procedure for the purification of this compound from commercially available citronella oil.

Materials and Equipment:

-

Crude citronella oil (Cymbopogon winterianus)

-

Anhydrous sodium sulfate (B86663)

-

Round-bottom flask (e.g., 500 mL)

-

Fractional distillation column (e.g., Vigreux or packed column)

-

Distillation head with condenser and receiving flasks

-

Heating mantle with stirrer

-

Vacuum pump with a pressure gauge

-

Cold trap

-

Gas chromatograph (GC) for purity analysis

Procedure:

-

Drying of the Essential Oil: To a 500 mL round-bottom flask, add 250 mL of crude citronella oil. Add a sufficient amount of anhydrous sodium sulfate to remove any residual water. Gently swirl the flask and let it stand for at least 30 minutes.

-

Filtration: Filter the dried oil into a clean, dry round-bottom flask suitable for distillation.

-

Assembly of the Distillation Apparatus: Assemble the fractional distillation apparatus. Ensure all joints are properly sealed with vacuum grease. Connect the vacuum pump to the distillation apparatus through a cold trap.

-

Distillation:

-

Begin stirring the oil and apply a vacuum to the system, gradually reducing the pressure to approximately 10-20 mmHg.

-

Slowly heat the oil using the heating mantle.

-

Collect the initial fraction, which will be rich in lower-boiling point components like limonene. The head temperature will be relatively low during this phase.

-

As the head temperature begins to rise and stabilize, change the receiving flask to collect the citronellal-rich fraction. For this compound, the boiling point at reduced pressure will be in the range of 79-85°C at 7-10 mmHg.

-

Continue collecting this fraction until the head temperature begins to rise again, indicating the distillation of higher-boiling point components like citronellol (B86348) and geraniol.

-

-

Analysis: Analyze the collected fractions by gas chromatography (GC) to determine the purity of the isolated this compound.

-

Storage: Store the purified this compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and protect it from light.

Asymmetric Synthesis of this compound via Hydrogenation of Neral (B7780846)

This protocol outlines a general procedure for the asymmetric hydrogenation of neral (the Z-isomer of citral) to produce this compound, a method employed in industrial synthesis. This reaction typically utilizes a chiral transition metal catalyst.

Materials and Equipment:

-

Neral (high purity)

-

Chiral catalyst (e.g., a rhodium complex with a chiral phosphine (B1218219) ligand like BINAP)

-

Anhydrous, deoxygenated solvent (e.g., toluene (B28343) or methanol)

-

High-pressure hydrogenation reactor (autoclave)

-

Hydrogen gas (high purity)

-

Standard laboratory glassware for work-up

-

Silica (B1680970) gel for chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

Catalyst Preparation (in situ): In a glovebox or under an inert atmosphere, charge the high-pressure reactor with the chiral rhodium precursor and the chiral phosphine ligand in the appropriate stoichiometric ratio in the anhydrous, deoxygenated solvent. Stir the mixture at room temperature to allow for the formation of the active catalyst complex.

-

Reaction Setup: Add the neral substrate to the reactor. The substrate-to-catalyst ratio is a critical parameter and should be optimized.

-

Hydrogenation: Seal the reactor and purge it several times with hydrogen gas to remove any residual air. Pressurize the reactor with hydrogen to the desired pressure (e.g., 10-50 atm).

-

Reaction: Stir the reaction mixture at a controlled temperature (e.g., 25-50 °C) for the required time (typically several hours to a day). Monitor the reaction progress by taking aliquots (if the reactor allows) and analyzing them by GC.

-

Work-up:

-

Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.

-

Open the reactor and transfer the reaction mixture to a round-bottom flask.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexane) to afford pure this compound.

-

-

Analysis: Determine the enantiomeric excess (ee) of the product using chiral GC or HPLC. Confirm the structure and purity using NMR and other spectroscopic methods.

Visualizations: Pathways and Workflows

Biosynthesis of this compound

The biosynthesis of monoterpenes in plants like Cymbopogon species originates from the methylerythritol phosphate (B84403) (MEP) pathway, which produces the universal C5 precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). The following diagram illustrates the subsequent steps leading to this compound.

Caption: Biosynthetic pathway of this compound from IPP and DMAPP.

Experimental Workflow: Isolation and Characterization

The following diagram outlines the logical flow of the experimental process for isolating and characterizing this compound from its natural source.

Caption: Workflow for the isolation and characterization of this compound.

Conclusion

From its initial discovery as a fragrant component of an essential oil to its current status as a high-value chiral synthon, this compound has had a remarkable journey in the field of organic chemistry. Its rich history is a testament to the advancements in natural product isolation, structural elucidation, and asymmetric synthesis. The detailed methodologies and data presented in this guide are intended to serve as a valuable resource for researchers and professionals, facilitating further innovation in the application of this versatile and important monoterpenoid. The continued exploration of its biosynthetic pathways and the development of even more efficient and sustainable synthetic routes will undoubtedly secure the legacy of this compound for years to come.

(R)-(+)-Citronellal: A Premier Chiral Pool Starting Material for Asymmetric Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

(R)-(+)-Citronellal, a monoterpenoid aldehyde, is a cornerstone of the chiral pool, offering a readily available, stereochemically defined scaffold for complex molecule synthesis.[1] Derived from natural sources like citronella oil and Eucalyptus citriodora, its value is underscored by its role as a key intermediate in the large-scale industrial synthesis of (-)-menthol.[2][3][4][5] The presence of a stereocenter and versatile aldehyde and olefin functionalities makes it an exceptionally useful building block for drug development and fine chemical production.[1][2]

Core Synthetic Transformations

The dual functionality of this compound allows for a diverse array of chemical manipulations, primarily centered around its aldehyde group and the terminal double bond. These transformations grant access to a wide range of other valuable chiral intermediates.

Intramolecular Ene Reaction: Cyclization to Isopulegol (B1217435)

Perhaps the most significant industrial application of this compound is its cyclization to form isopulegol isomers.[2] This transformation is a critical step in the synthesis of (-)-menthol, a compound with a global demand exceeding 30,000 tons annually.[2] The reaction is an intramolecular carbonyl-ene reaction, typically catalyzed by Lewis acids (e.g., ZnBr₂) or heterogeneous acid catalysts like zeolites and clays.[6][7][8] The resulting (-)-isopulegol (B1672291) can then be hydrogenated to yield various menthol (B31143) stereoisomers.[6][9]

Aldehyde Reduction: Synthesis of (R)-(+)-Citronellol

The aldehyde moiety of citronellal (B1669106) can be selectively reduced to a primary alcohol, yielding (R)-(+)-citronellol. This transformation is fundamental in organic synthesis and can be achieved using various reducing agents. A notable green chemistry approach utilizes poly(methylhydro)siloxane (PMHS), a safer, non-hazardous alternative to traditional metal hydrides like NaBH₄.[10] (R)-(+)-Citronellol itself is a valuable chiral building block.[11]

Advanced Applications in Total Synthesis

Beyond these fundamental transformations, this compound serves as a sophisticated starting material for the asymmetric synthesis of more complex natural products. Its chiral backbone has been incorporated into the synthesis of various iridoids, a class of monoterpenoids with diverse biological activities.[12][13] Modern synthetic strategies have employed citronellal in elegant routes, such as a concise synthesis featuring a molybdenum-mediated hetero Pauson-Khand reaction.[14]

Quantitative Data Summary

The efficiency and stereoselectivity of transformations starting from this compound are highly dependent on the chosen methodology. The following table summarizes key quantitative data from various synthetic approaches.

| Transformation | Starting Material | Catalyst/Method | Key Conditions | Conversion (%) | Yield (%) | Stereoselectivity (e.e. or d.r.) | Reference |

| Synthesis of (R)-Citronellal | Geraniol (B1671447) | CgrAlcOx & OYE2 Enzymes | One-pot, two-step cascade | >99 | 72 (isolated) | 95.9% e.e. | [5] |

| Synthesis of (R)-Citronellal | Geraniol | Immobilized CgrAlcOx & OYE2 | Concurrent cascade, 7h | 95 | - | 96.9% e.e. | [15][4] |

| Cyclization to (-)-Isopulegol | (+)-Citronellal | Zinc Bromide (ZnBr₂) | Carbonyl-ene reaction | High | High | High | [6][7] |

| Cyclization to Isopulegol | Citronellal | Montmorillonite (MK10) Clay | Buffer, Room Temp, 2h | - | - | - | [8] |

| Reduction to (+)-Citronellol | (+)-Citronellal | PMHS / TBAF | THF, Ice bath -> Reflux | - | >90 (Crude) | - | [10] |

| Synthesis of Iridoid Precursor | (-)-Citronellal | Jørgensen–Hayashi Catalyst / DBU | Organocatalytic Michael addition | - | 85 | 99:1 d.r., 94% e.e. | [12] |

Experimental Protocols

Protocol 1: Lewis Acid-Catalyzed Cyclization to (-)-Isopulegol

This protocol is a representative procedure based on established methods for the intramolecular ene reaction.[6][7]

Objective: To synthesize (-)-isopulegol via the Lewis acid-catalyzed cyclization of this compound.

Materials:

-

This compound

-

Anhydrous Toluene (B28343) or Dichloromethane

-

Zinc Bromide (ZnBr₂), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, and standard glassware for extraction and filtration.

Procedure:

-

In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve this compound (1.0 eq) in anhydrous toluene to make a ~0.5 M solution.

-

Cool the stirred solution to 0 °C using an ice bath.

-

Add anhydrous zinc bromide (ZnBr₂) (approx. 0.1 eq) to the solution in one portion.

-

Allow the reaction to stir at 0 °C, monitoring its progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed (typically 1-4 hours).

-

Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with the reaction solvent (e.g., toluene) twice.

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The crude isopulegol can be purified by vacuum distillation or silica (B1680970) gel chromatography to yield the final product.

Protocol 2: Green Reduction of this compound to (R)-(+)-Citronellol

This protocol is adapted from a published procedure for an undergraduate organic chemistry experiment, emphasizing green chemistry principles.[10]

Objective: To reduce this compound to (R)-(+)-citronellol using a polymeric reducing agent.

Materials:

-

This compound

-

Poly(methylhydro)siloxane (PMHS)

-

Tetrabutylammonium fluoride (B91410) (TBAF), 1M solution in THF

-

Tetrahydrofuran (THF), anhydrous

-

Sodium hydroxide (B78521) (NaOH)

-

Standard glassware for reflux and distillation.

Procedure:

-

To a 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 g, 6.5 mmol), TBAF (150 µL of 1M solution, 2 mol%), and THF (5 mL).

-

Cool the flask in an ice bath with stirring.

-

In a separate funnel, prepare a solution of PMHS (0.53 g, ~1.3 mol eq. of hydride) in THF (5 mL).

-

Add the PMHS solution dropwise to the cooled citronellal mixture over 15 minutes. Mild effervescence may be observed.

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30 minutes.

-

To quench the reaction and cleave the intermediate silyl (B83357) ether, prepare a solution of NaOH (0.1 g) in methanol (5 mL) and add it carefully to the reaction mixture.

-

Heat the mixture at reflux for 30 minutes.

-

Remove the solvent by simple distillation. The siloxane by-product will form a gel.

-

Extract the product from the gelled residue with an organic solvent (e.g., diethyl ether), filter the solid siloxane, and remove the solvent from the filtrate via rotary evaporation to yield crude citronellol.

-

Characterize the product using IR spectroscopy, noting the disappearance of the aldehyde C=O stretch (~1725 cm⁻¹) and the appearance of the alcohol O-H stretch (~3330 cm⁻¹).[10]

Visualizations of Workflows and Pathways

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. Enantioselective synthesis of ( R )-citronellal from geraniol with an immobilised copper alcohol oxidase and ene reductase - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D5RE00034C [pubs.rsc.org]

- 4. Enantioselective synthesis of (R)-citronellal from geraniol with an immobilised copper alcohol oxidase and ene reductase - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Menthol - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. gctlc.org [gctlc.org]

- 9. researchgate.net [researchgate.net]

- 10. tandfonline.com [tandfonline.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. From citronellal to iridoids: asymmetric synthesis of iridoids and their analogues via organocatalytic intramolecular Michael reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. From citronellal to iridoids: asymmetric synthesis of iridoids and their analogues via organocatalytic intramolecular Michael reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. Navigating the Chiral Pool in the Total Synthesis of Complex Terpene Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Enantioselective synthesis of (R)-citronellal from geraniol with an immobilised copper alcohol oxidase and ene reductase - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacological profile of (R)-(+)-Citronellal

An In-depth Technical Guide to the Pharmacological Profile of (R)-(+)-Citronellal

Executive Summary

This compound is a naturally occurring monoterpenoid aldehyde found in the essential oils of various plants, including Cymbopogon species.[1][2] This document provides a comprehensive technical overview of its pharmacological profile, intended for researchers, scientists, and professionals in drug development. This compound exhibits a range of significant biological activities, most notably antinociceptive, sedative, and anti-inflammatory effects. A key finding is that its antinociceptive properties are mediated, at least in part, through the opioid signaling pathway. Furthermore, studies on citronellal (B1669106) (where the specific isomer is not always defined) reveal interactions with the GABAergic system, leading to sedative and hypnotic effects, and modulation of inflammatory pathways. This guide synthesizes the current understanding of its mechanisms of action, presents quantitative data from key studies, details experimental protocols, and provides visual diagrams of its primary signaling pathways.

Introduction

This compound is the (R)-enantiomer of the aldehyde citronellal. It is a principal component of citronella oil and is recognized for its characteristic lemon-like fragrance.[1] Beyond its use in the fragrance and insect repellent industries, citronellal has garnered significant scientific interest for its diverse pharmacological properties. These include, but are not limited to, antinociceptive, anti-inflammatory, sedative, hypnotic, antioxidant, and antifungal activities.[3][4] This guide focuses specifically on the pharmacological data available for the (R)-(+) isomer where possible, and notes when studies have been conducted on unspecified citronellal.

Pharmacodynamics and Mechanism of Action

Antinociceptive and Analgesic Effects

The antinociceptive activity of this compound is one of its most well-characterized effects. Studies differentiate its mechanism from its (S)-(-) counterpart.

Primary Mechanism: Opioid Pathway Involvement The antinociceptive effect of this compound is strongly linked to the opioid system. In formalin-induced nociception tests, the analgesic effect of this compound (at 150 mg/kg) was significantly reversed by the administration of naloxone, a non-selective opioid receptor antagonist.[5][6] This reversal indicates that this compound exerts its effects by acting as an agonist or positive modulator at opioid receptors, leading to a reduction in pain signaling.[5][6] This mechanism is a critical differentiator from the (S)-(-) isomer, whose more potent antinociceptive effects were not reversed by naloxone.[7]

Studies using the hot-plate test, which measures central analgesic activity, further support these findings, showing that this compound increases the latency to a thermal stimulus.[7][8] Research on unspecified citronellal also suggests involvement of glutamatergic and capsaicin (B1668287) pathways in its overall antinociceptive profile and an ability to reduce the excitability of sciatic nerves.[9]

Sedative and Hypnotic Effects

Citronellal has demonstrated significant CNS depressant properties, including sedative and hypnotic effects.

Primary Mechanism: GABAergic Pathway Modulation The sedative-like effects of citronellal are believed to be mediated through the gamma-aminobutyric acid (GABA) system, the primary inhibitory neurotransmitter pathway in the brain.[10] Citronellal exhibits concentration-dependent GABAergic activity and its effects are synergistic with diazepam, a known GABAA receptor positive modulator.[10] The mechanism likely involves positive allosteric modulation of the GABAA receptor, which enhances GABA-induced chloride ion influx, leading to neuronal hyperpolarization and reduced neuronal excitability.[10][11] This results in the observed effects of reduced spontaneous activity and potentiation of pentobarbital-induced sleep.[8][12]

Anti-inflammatory Activity

Studies on citronellal demonstrate potent anti-inflammatory and redox-protective activities.[13][14] Intraperitoneal administration of citronellal (50-200 mg/kg) significantly inhibited carrageenan-induced leukocyte migration.[13][14] At doses of 100 and 200 mg/kg, it also reduced paw edema induced by both carrageenan and arachidonic acid.[13] The proposed mechanism involves the inhibition of enzymes in the arachidonic acid pathway, which in turn suppresses the production of inflammatory mediators like leukotrienes, thereby reducing cell migration and edema formation.[13][14]

Interaction with TRP Channels

Citronellal is a direct agonist for the Transient Receptor Potential Ankyrin 1 (TRPA1) channel in both insects and humans.[15] This interaction is isoform-dependent. In Drosophila, the dTRPA1(A) isoform showed an EC50 of 1.0 ± 0.2 mM.[15] This activation of TRPA1, a channel involved in detecting noxious stimuli, contributes to its known insect-repellent properties by promoting feeding deterrence.[15][16]

Quantitative Pharmacological Data

The following tables summarize quantitative data from key in vivo studies.

Table 1: Antinociceptive Effects of this compound in the Formalin Test

| Phase | Treatment Group | Dose (mg/kg, i.p.) | Licking Time (seconds, Mean ± SEM) |

|---|---|---|---|

| Neurogenic (0-5 min) | Control | - | 65.3 ± 4.8 |

| This compound | 150 | 12.0 ± 3.2 | |

| This compound + Naloxone | 150 + 5 | 51.0 ± 11.1 | |

| Inflammatory (15-30 min) | Control | - | 198.6 ± 15.4 |

| This compound | 50 | 76.3 ± 26.3 | |

| This compound | 100 | 40.3 ± 8.2 | |

| This compound | 150 | 4.7 ± 3.7 |

Data sourced from a study on citronellal isomers.[5][7][17]

Table 2: Sedative/Hypnotic Effects of Citronellal

| Treatment Group | Dose (mg/kg, i.p.) | Pentobarbital-Induced Sleeping Time (minutes, Mean ± SEM) |

|---|---|---|

| Vehicle Control | - | 43.0 ± 6.1 |

| Citronellal | 50 | 88.0 ± 11.4 |

| Citronellal | 100 | 100.2 ± 16.4 |

| Citronellal | 200 | 119.5 ± 20.9 |

Data from a study on the CNS depressant properties of citronellal.[8][12][18]

Table 3: Anti-inflammatory Effects of Citronellal

| Assay | Treatment Group | Dose (mg/kg, i.p.) | Inhibition (%) |

|---|---|---|---|

| Carrageenan-induced leukocyte migration | Citronellal | 50 | Significant (p < 0.05) |